5-Bromo-3-iodo-6-methoxy-1-methyl-1H-indazole
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Overview
Description
5-Bromo-3-iodo-6-methoxy-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, iodine, and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-6-methoxy-1-methyl-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 6-methoxy-1-methyl-1H-indazole. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-6-methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-iodo-6-methoxy-1-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of anticancer and anti-inflammatory agents.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Material Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a probe in chemical biology to investigate the function of biological macromolecules.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-6-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins involved in critical biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-indazole
- 6-Methoxy-1-methyl-1H-indazole
- 3-Iodo-1-methyl-1H-indazole
Uniqueness
5-Bromo-3-iodo-6-methoxy-1-methyl-1H-indazole is unique due to the combination of bromine, iodine, and methoxy substituents on the indazole core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8BrIN2O |
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Molecular Weight |
366.98 g/mol |
IUPAC Name |
5-bromo-3-iodo-6-methoxy-1-methylindazole |
InChI |
InChI=1S/C9H8BrIN2O/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12-13/h3-4H,1-2H3 |
InChI Key |
NMAYPFFXGKHMGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=N1)I)Br)OC |
Origin of Product |
United States |
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